molecular formula C19H21N3O4 B252140 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide

Cat. No. B252140
M. Wt: 355.4 g/mol
InChI Key: DMLQAWUJOHUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition has shown promising results in cancer treatment.

Scientific Research Applications

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has also been studied for its potential in combination therapy with other cancer drugs.

Mechanism of Action

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide selectively inhibits PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage and ultimately, cell death. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has been shown to be more potent and selective than other PARP inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapy drugs. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has a favorable pharmacokinetic profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide has several advantages for lab experiments, including its potency and selectivity for PARP enzymes. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for the study of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide. One potential area of research is the development of combination therapies with other cancer drugs. Another area of research is the identification of biomarkers that can predict response to N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide treatment. Additionally, the development of more potent and selective PARP inhibitors is an ongoing area of research.

Synthesis Methods

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide is synthesized using a multi-step process that involves the coupling of 6-methylnicotinic acid with 3-aminopropylamine, followed by the coupling of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with the resulting amine. The final product is obtained by the removal of the protecting groups from the benzodioxin moiety.

properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O4/c1-13-3-4-15(12-22-13)19(24)21-8-2-7-20-18(23)14-5-6-16-17(11-14)26-10-9-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,23)(H,21,24)

InChI Key

DMLQAWUJOHUYCQ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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